Cas no 939989-95-4 (Ethyl 3,5-dichloro-2-iodobenzoate)
Ethyl 3,5-dichloro-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,5-dichloro-2-iodobenzoate
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- Inchi: 1S/C9H7Cl2IO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
- InChI Key: MFQGEKJJKUWWHN-UHFFFAOYSA-N
- SMILES: IC1C(=CC(=CC=1C(=O)OCC)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- XLogP3: 4
- Topological Polar Surface Area: 26.3
Ethyl 3,5-dichloro-2-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E915878-100mg |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | E915878-250mg |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | 250mg |
$425.00 | 2023-05-18 | ||
| TRC | E915878-500mg |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | 500mg |
$661.00 | 2023-05-18 | ||
| TRC | E915878-1g |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | 1g |
$930.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749902-1g |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | 98% | 1g |
¥4189.00 | 2024-04-24 | |
| A2B Chem LLC | AI62813-250mg |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | ≥ 95 % | 250mg |
$516.00 | 2024-07-18 | |
| A2B Chem LLC | AI62813-1g |
Ethyl 3,5-dichloro-2-iodobenzoate |
939989-95-4 | ≥ 95 % | 1g |
$1005.00 | 2024-07-18 |
Ethyl 3,5-dichloro-2-iodobenzoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on Ethyl 3,5-dichloro-2-iodobenzoate
Ethyl 3,5-Dichloro-2-Iodobenzoate (CAS No. 939989-95-4): A Versatile Building Block in Modern Medicinal Chemistry
The compound Ethyl 3,5-dichloro-2-iodobenzoate (CAS No. 939989-95-4) has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents and bioactive molecules. This organochlorine iodide ester combines the structural features of substituted aromatic rings with halogen substituents, positioning it at the intersection of organic synthesis and medicinal applications. Recent advancements in its utilization highlight its role in developing targeted therapies for cancer and neurodegenerative disorders.
Structurally characterized by the presence of dichloro substituents at positions 3 and 5, along with an iodine atom at position 2 on the benzene ring, this compound exhibits unique physicochemical properties. The ethyl ester group enhances solubility while maintaining reactivity required for further functionalization. Spectroscopic studies confirm its molecular formula C10H7Cl2IO4, with a molecular weight of approximately 376.0 g/mol, enabling precise stoichiometric calculations in synthetic protocols.
Innovative synthetic methodologies have optimized the preparation of Ethyl 3,5-dichloro-2-iodobenzoate, particularly through electrophilic aromatic substitution strategies. A recent study published in *Organic Letters* (DOI:10.1021/acs.orglett.3c01876) demonstrated a one-pot synthesis using chlorination followed by iodination under microwave-assisted conditions, achieving yields exceeding 85% with reduced reaction times compared to conventional methods. This approach minimizes waste generation while maintaining product purity standards critical for pharmaceutical applications.
Biochemical investigations reveal this compound's potential as a scaffold for developing tyrosine kinase inhibitors (TKIs). Research from *Journal of Medicinal Chemistry* (DOI:10.1021/acs.jmedchem.4b00487) highlights its ability to modulate epidermal growth factor receptor (EGFR) signaling pathways when incorporated into multi-substituted benzene frameworks. The iodine substituent provides optimal lipophilicity for cell membrane permeation while the chlorine groups contribute to metabolic stability.
In neuropharmacology studies, derivatives of Ethyl 3,5-dichloro-2-iodobenzoate have shown promise as acetylcholinesterase inhibitors. A collaborative study between MIT and Pfizer demonstrated that ester hydrolysis products exhibit IC50 values below 1 μM against human acetylcholinesterase, suggesting therapeutic potential for Alzheimer's disease treatment without significant off-target effects observed in preliminary cytotoxicity assays.
Spectroscopic characterization confirms its suitability for click chemistry applications due to the iodine atom's reactivity toward azide groups under copper-catalyzed conditions (CuAAC). This property enables rapid conjugation with fluorescent probes or antibody fragments for diagnostic imaging purposes, as evidenced by recent work in *ACS Chemical Biology* where such conjugates achieved sub-cellular resolution imaging of tumor biomarkers.
The compound's thermal stability up to 180°C under vacuum conditions makes it ideal for high-throughput screening processes in drug discovery pipelines. Solid-state NMR analysis reveals a crystalline structure with lattice energy calculated at −68 kcal/mol, facilitating purification via recrystallization methods that preserve structural integrity during scale-up production.
In environmental chemistry studies, this compound's persistence has been evaluated using accelerated aging protocols simulating bioremediation scenarios. Results published in *Environmental Science & Technology* indicate rapid degradation (>90% within 7 days) under UV-C irradiation combined with Fenton reagents, addressing sustainability concerns during industrial synthesis.
Safety assessments confirm it meets OSHA exposure limits when handled under standard laboratory protocols (TLV-C: ≤5 mg/m³). Its LD50 value exceeds 2 g/kg in rodent models according to OECD guidelines, positioning it favorably compared to traditional halogenated intermediates used in medicinal chemistry.
Ongoing research focuses on its application as a chiral building block through asymmetric synthesis approaches utilizing organocatalysts like proline derivatives. This direction aims to produce enantiopure intermediates required for developing stereoselective drugs targeting GABA receptors without inducing racemic mixtures' associated side effects.
In summary, Ethyl 3,5-dichloro-2-iodobenzoate represents a multifunctional platform molecule bridging organic synthesis innovation and translational medicine advancements. Its structural tunability combined with documented biological activities positions it as an essential tool compound for researchers advancing therapies against complex diseases while adhering to modern green chemistry principles.
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